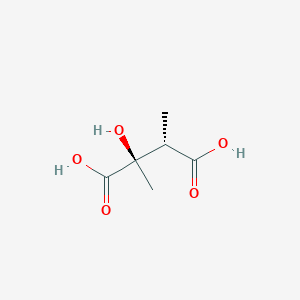
(2R,3S)-2,3-dimethylmalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-dimethylmalic acid is the (2R,3S)-diastereomer of 2,3-dimethylmalic acid. It is a conjugate acid of a (2R,3S)-2,3-dimethylmalate(2-).
Wissenschaftliche Forschungsanwendungen
1. Biotechnological Synthesis
(2R,3S)-2,3-dimethylmalic acid and its derivatives have been a focus in biotechnological synthesis. Bullin et al. (2018) discussed an optimized method for (2R,3S)-isocitric acid lactone-2,3-dicarboxylic acid dimethyl ester, which is based on a fermentation solution containing both (2R,3S)-isocitric acid and citric acid. This method streamlines the production process, making it faster and more efficient (Bullin et al., 2018).
2. Catalytic Mechanism Studies
In the realm of enzymology, (2R,3S)-dimethylmalic acid plays a role in understanding the catalytic mechanisms of certain enzymes. Jongkon et al. (2015) applied quantum mechanical/molecular mechanical (QM/MM) methods to (2R,3S)-dimethylmalate lyase, a member of the isocitrate lyase superfamily, to elucidate the enzymatic process of C(2)-C(3) bond breaking (Jongkon et al., 2015).
3. Chemoenzymatic Methodology
Presini et al. (2021) described a chemoenzymatic methodology for accessing all four possible stereoisomers of 2,3-dimethylglyceric acid ethyl ester. This approach includes the use of racemic ethyl α-acetolactate as the starting material, showcasing the versatility of (2R,3S)-2,3-dimethylmalic acid in synthetic chemistry (Presini et al., 2021).
4. Crystal Structure Analysis
Wiscons et al. (2015) investigated the crystal structure of 2,3-dimethylmaleic anhydride, providing insights into the intermolecular interactions and layered structure of compounds related to (2R,3S)-2,3-dimethylmalic acid (Wiscons et al., 2015).
5. Microbial Production and Medical Applications
Kamzolova and Morgunov (2019) reviewed the microbial synthesis of (2R,3S)-isocitric acid, highlighting its potential as a substance for disease prevention and treatment. This review includes details on the cultivation conditions and enzymatic processes involved in the overproduction of this acid (Kamzolova & Morgunov, 2019).
Eigenschaften
Produktname |
(2R,3S)-2,3-dimethylmalic acid |
|---|---|
Molekularformel |
C6H10O5 |
Molekulargewicht |
162.14 g/mol |
IUPAC-Name |
(2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid |
InChI |
InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |
InChI-Schlüssel |
WTIIULQJLZEHGZ-AWFVSMACSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)[C@](C)(C(=O)O)O |
SMILES |
CC(C(=O)O)C(C)(C(=O)O)O |
Kanonische SMILES |
CC(C(=O)O)C(C)(C(=O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



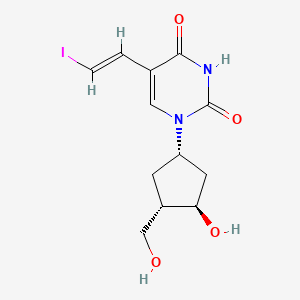
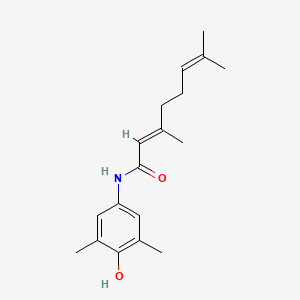
![[2-[(E)-octadec-9-enoyl]oxy-3-sulfanylpropyl] (E)-octadec-9-enoate](/img/structure/B1239053.png)
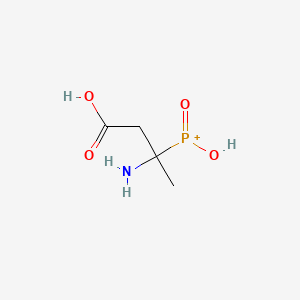
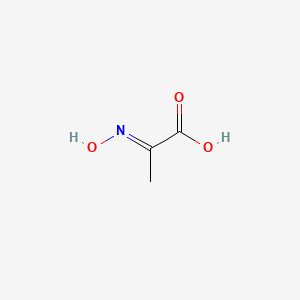

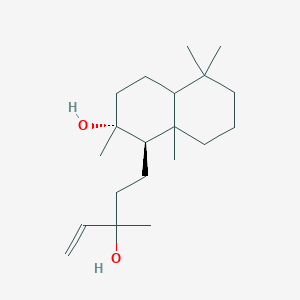


![(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1239069.png)



